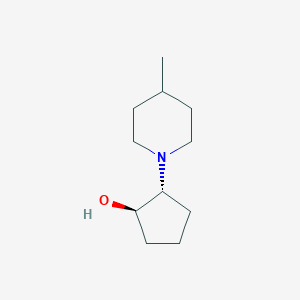
(1R,2R)-2-(4-methylpiperidin-1-yl)cyclopentan-1-ol
Vue d'ensemble
Description
(1R,2R)-2-(4-methylpiperidin-1-yl)cyclopentan-1-ol, also known as 4-MPCP, is a cyclopentanoid compound that has been studied for its potential applications in medicinal chemistry and drug discovery. 4-MPCP is a useful scaffold for the synthesis of a variety of compounds, such as peptidomimetics and amide analogues, due to its versatility and structural stability. In addition, 4-MPCP has been found to possess a variety of biological activities, including antifungal, antimicrobial, and anti-inflammatory activities.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Kinetic and Parallel Kinetic Resolutions : Davies et al. (2003) explored the kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate for the efficient synthesis of enantiomers, contributing to the understanding of chemical synthesis processes involving cyclopentane compounds (Davies et al., 2003).
Structural and Conformational Studies : Safariari et al. (2012) provided insights into the structure of cyclopentane compounds through their work on dammar-24-ene-3β,20-diol monohydrate, emphasizing the importance of cyclopentane rings in organic chemistry (Safariari et al., 2012).
Pharmaceutical Applications
- Sigma Receptor Ligands : Prezzavento et al. (2007) studied substituted 1-phenyl-2-cyclopropylmethylamines, including compounds related to the chemical , to investigate their potential as sigma receptor ligands, underscoring the relevance of cyclopentane derivatives in medicinal chemistry (Prezzavento et al., 2007).
Chemical Synthesis and Characterization
Enantiomerically Pure Synthesis : Gimazetdinov et al. (2016) worked on the synthesis of cyclopentane compounds, highlighting techniques for creating enantiomerically pure substances, relevant to pharmaceutical and chemical research (Gimazetdinov et al., 2016).
Mass Spectrometric Characterization : Cristoni et al. (2000) studied the mass spectrometric behavior of various cyclopropane amino acids, contributing to the analytical understanding of such compounds (Cristoni et al., 2000).
Propriétés
IUPAC Name |
(1R,2R)-2-(4-methylpiperidin-1-yl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9-5-7-12(8-6-9)10-3-2-4-11(10)13/h9-11,13H,2-8H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEGJNXRYNGPSN-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)[C@@H]2CCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(4-methylpiperidin-1-yl)cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




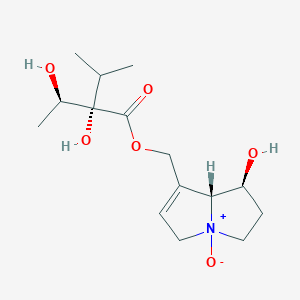
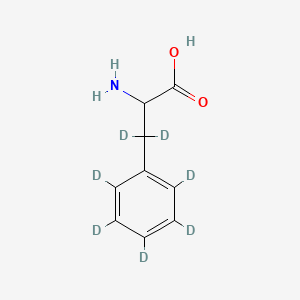
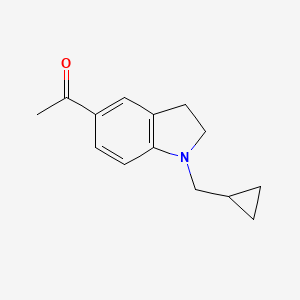
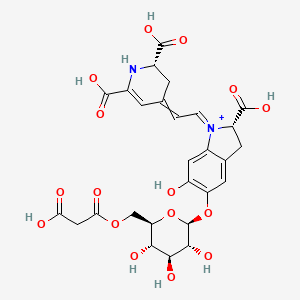
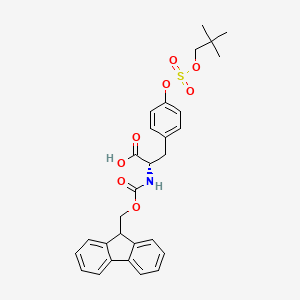
![(1R,2R)-2-{[4-(propan-2-yl)phenyl]sulfanyl}cyclopentan-1-ol](/img/structure/B1474384.png)

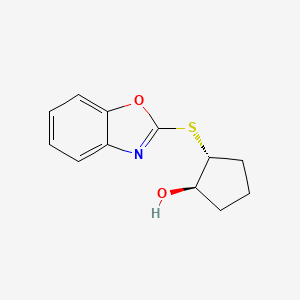



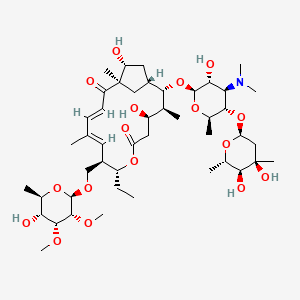
![2,2-Dimethyl-3alpha,4abeta-dichloro-6-hydroxy-12abeta,8-[(2E,6E)-3-methyl-2-hexene-1-yl-6-ylidene]-3,4,4a,8,9,12a-hexahydro-2H,7H-1,10-dioxanaphthacene-5,12-dione](/img/structure/B1474398.png)